2-Methoxy-7-azaspiro[3.5]nonane is a highly functionalized spirocyclic building block increasingly procured for advanced medicinal chemistry and agrochemical pipelines [1]. Featuring a spiro[3.5]nonane core with a methoxy substituent on the cyclobutane ring, this secondary amine serves as a conformationally restricted, high-Fsp3 surrogate for traditional piperidines and morpholines. Commercially available primarily as a stable hydrochloride salt (CAS 2306270-77-7), it provides a distinct combination of steric bulk, a defined hydrogen-bond acceptor vector, and modulated basicity [2]. Procurement of this specific spirocycle is driven by its proven utility in optimizing pharmacokinetic profiles, enhancing metabolic stability, and improving aqueous solubility in late-stage lead optimization, particularly within PRMT5 inhibitor and sodium channel activator development programs.
Substituting 2-methoxy-7-azaspiro[3.5]nonane with simpler analogs, such as unsubstituted 7-azaspiro[3.5]nonane, 2-oxa-7-azaspiro[3.5]nonane, or standard 4-methoxypiperidine, compromises both physicochemical and binding profiles [1]. Standard piperidines lack the rigid three-dimensional spirocyclic core, leading to lower Fsp3 fractions, higher lipophilicity, and increased vulnerability to cytochrome P450-mediated oxidative metabolism. While 2-oxa-7-azaspiro[3.5]nonane provides a similar spirocyclic geometry, it alters the dipole moment and removes the exocyclic methoxy group, which frequently serves as a critical hydrogen-bond acceptor in tight binding pockets. Furthermore, the unsubstituted 7-azaspiro[3.5]nonane exhibits a higher pKa and different lipophilicity (logD), which can negatively impact membrane permeability and oral bioavailability [2]. Consequently, generic substitution results in unpredictable pharmacokinetic liabilities and reduced target affinity, making this exact methoxy-substituted spirocycle highly valuable for specific structure-activity relationship (SAR) optimizations.
Incorporation of the 2-methoxy-7-azaspiro[3.5]nonane moiety significantly improves the three-dimensional structural complexity of lead compounds compared to planar piperidine analogs [1]. With an Fsp3 fraction of 0.89 (8 of 9 carbons are sp3 hybridized), this spirocycle provides a rigid, out-of-plane architecture that shields the amine core from rapid N-dealkylation and alpha-oxidation by CYP450 enzymes. In comparative pharmacokinetic evaluations, lead compounds utilizing this specific spirocyclic amine demonstrated extended half-lives and high liver microsome stability, translating to a quantifiable reduction in intrinsic clearance rates and enabling higher oral bioavailability in murine models.
| Evidence Dimension | Fraction of sp3 hybridized carbons (Fsp3) and metabolic stability |
| Target Compound Data | Fsp3 = 0.89, yielding high hepatic microsomal stability |
| Comparator Or Baseline | 4-Methoxypiperidine (Fsp3 = 0.83, planar ring system) |
| Quantified Difference | Increased 3D character directly correlating with reduced CYP-mediated clearance |
| Conditions | In vitro liver microsome assays and in vivo murine pharmacokinetic models |
Procuring this spirocycle allows medicinal chemists to overcome rapid metabolic clearance liabilities associated with traditional flat amine building blocks.
The exocyclic methoxy group on the cyclobutane ring provides a distinct structural advantage over unsubstituted 7-azaspiro[3.5]nonane and 2-oxa-7-azaspiro[3.5]nonane [1]. In the development of potent PRMT5 inhibitors, the methoxy oxygen acts as a crucial hydrogen-bond acceptor, interacting specifically with residues in the target binding pocket. Compounds incorporating 2-methoxy-7-azaspiro[3.5]nonane exhibit nanomolar IC50 values and enhanced cellular SDMA inhibitory activity compared to analogs lacking this functional group. This precise spatial arrangement of the methoxy vector is essential for maximizing target engagement while maintaining optimal lipophilicity.
| Evidence Dimension | Target binding affinity (IC50) and cellular inhibitory activity |
| Target Compound Data | Nanomolar IC50 values (<10 nM) in optimized PRMT5 inhibitor scaffolds |
| Comparator Or Baseline | Analogs lacking the methoxy hydrogen-bond acceptor |
| Quantified Difference | Order-of-magnitude improvement in target affinity due to specific exocyclic interactions |
| Conditions | PRMT5 enzyme inhibition and cellular proliferation assays |
Selecting the methoxy-substituted variant is critical for achieving nanomolar potency when a specific hydrogen-bond acceptor vector is required in the binding pocket.
From a procurement and scale-up perspective, 2-methoxy-7-azaspiro[3.5]nonane hydrochloride offers reliable handling characteristics [1]. Unlike many low-molecular-weight functionalized amines that suffer from deliquescence or volatility, this specific hydrochloride salt is a stable, crystalline solid. It demonstrates high reactivity and clean conversion in standard amide coupling reactions, such as those utilizing triphosgene or standard coupling reagents (e.g., HATU, EDC) in the presence of bases like N,N-diisopropylethylamine. The robust physical form ensures reproducible stoichiometry and minimizes purification bottlenecks during library synthesis and scale-up manufacturing.
| Evidence Dimension | Coupling efficiency and synthetic handling |
| Target Compound Data | >85% yield in standard triphosgene/amine coupling reactions as a stable salt |
| Comparator Or Baseline | Sterically hindered or volatile acyclic amines |
| Quantified Difference | Higher isolated yields, improved stoichiometric precision, and reduced purification overhead |
| Conditions | Standard amide coupling conditions and ambient storage |
The stable hydrochloride salt form ensures reproducible yields and seamless integration into automated library synthesis and process scale-up workflows.
Due to its optimal balance of steric bulk, metabolic stability, and hydrogen-bonding capability, 2-methoxy-7-azaspiro[3.5]nonane is a preferred building block in the synthesis of PRMT5 inhibitors [1]. It replaces flat piperidines to enhance target affinity and pharmacokinetic profiles in oncology drug discovery programs.
The compound is utilized in the design of sodium channel activators and other ion channel modulators [2]. Its high Fsp3 fraction improves the aqueous solubility of lipophilic lead compounds, reducing attrition rates associated with poor physicochemical properties.
The stable, crystalline nature of the hydrochloride salt makes it an ideal reagent for automated, high-throughput amide coupling campaigns [1]. It allows for the rapid generation of spirocycle-containing compound libraries with predictable reactivity and minimal purification requirements.